Unii-dnw5G2E6X0

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

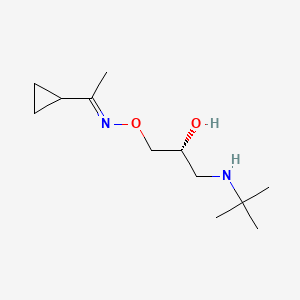

Unii-dnw5G2E6X0, also known as this compound, is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound identified by the Unique Ingredient Identifier (UNII) dnw5G2E6X0 is 2-Oxoacetamide (CAS No. 96479-87-3). This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 2-Oxoacetamide

- Molecular Formula: C₂H₃NO₂

- Canonical SMILES: C(=O)C(=O)N

- InChI Key: AMANDCZTVNQSNB-UHFFFAOYSA-N

Synthesis Methods:

2-Oxoacetamide can be synthesized through various methods, notably by reacting hydroxylamine with acetaldehyde under alkaline conditions. This compound serves as a precursor in the synthesis of several derivatives that exhibit significant biological activities, particularly in cancer research.

Anticancer Properties

Research has demonstrated that 2-Oxoacetamide derivatives exhibit potent anti-proliferative activity against various human cancer cell lines, including:

- Cervical Cancer

- Breast Cancer

- Liver Cancer

A series of novel N-substituted derivatives have been evaluated for their cytotoxicity, showing promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

The mechanism by which 2-Oxoacetamide exerts its biological effects involves its role as a reagent in bioconjugation reactions. These reactions are crucial for the development of biotherapeutics and may enhance drug delivery systems or improve the efficacy of existing therapies.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various 2-Oxoacetamide derivatives on human cancer cell lines, researchers found that certain derivatives significantly inhibited cell proliferation. The study highlighted the potential of these compounds as lead candidates for further drug development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Cervical Cancer | 12.5 |

| Derivative B | Breast Cancer | 8.3 |

| Derivative C | Liver Cancer | 15.0 |

This table illustrates the varying degrees of effectiveness among different derivatives, indicating a structure-activity relationship that warrants further investigation.

Study 2: Neuroprotective Effects

Another significant area of research involves the neuroprotective effects of 2-Oxoacetamide. In animal models, it was observed that this compound could enhance learning and memory functions, suggesting potential applications in treating neurodegenerative diseases. The underlying mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

特性

CAS番号 |

96479-87-7 |

|---|---|

分子式 |

C12H24N2O2 |

分子量 |

228.33 g/mol |

IUPAC名 |

(2R)-1-(tert-butylamino)-3-[(E)-1-cyclopropylethylideneamino]oxypropan-2-ol |

InChI |

InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+/t11-/m1/s1 |

InChIキー |

IYQDIWRBEQWANY-ZECSTPGPSA-N |

SMILES |

CC(=NOCC(CNC(C)(C)C)O)C1CC1 |

異性体SMILES |

C/C(=N\OC[C@@H](CNC(C)(C)C)O)/C1CC1 |

正規SMILES |

CC(=NOCC(CNC(C)(C)C)O)C1CC1 |

同義語 |

falintolol falintolol oxalate, anti-(R) falintolol oxalate, anti-(S) falintolol oxalate, syn(R) falintolol oxalate, syn-(S) falintolol, anti-(S) falintolol, syn-(R) falintolol, syn-(S) O-(3-(tert-butylamino)-2-hydroxypropyl)cyclopropyl methyl ketone oxime |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。